molecular formula C₁₄H₂₆O B1159394 (4Z,10Z)-Tetradecadien-1-ol

(4Z,10Z)-Tetradecadien-1-ol

Cat. No.: B1159394
M. Wt: 210.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Pheromone Science

(4Z,10Z)-Tetradecadien-1-ol belongs to the class of long-chain unsaturated alcohols, a group of organic compounds frequently identified as components of insect sex pheromones. ubbcluj.ro These molecules are natural products, meaning they are synthesized by living organisms. The specific stereochemistry of the double bonds, in this case, (4Z,10Z), is crucial for its biological activity. The synthesis of such specific isomers often presents a significant challenge in organic chemistry, requiring stereoselective methods to achieve the desired configuration with high purity. researchgate.net The structural elucidation and synthesis of these compounds are fundamental aspects of natural product chemistry, providing the tools necessary to study their ecological roles.

The general structure of many Type I lepidopteran pheromones consists of a straight chain of 10 to 18 carbon atoms with one or more double bonds and a terminal functional group, such as an alcohol, acetate (B1210297), or aldehyde. ubbcluj.ro (4Z,10Z)-Tetradecadien-1-ol fits this profile, highlighting its place within a well-established class of semiochemicals.

Significance in Chemoecological Systems and Interspecies Communication Research

Pheromones are pivotal in mediating interactions between individuals of the same species. (4Z,10Z)-Tetradecadien-1-ol and its acetate ester have been identified as components of the sex pheromone blend of several lepidopteran species. For instance, its acetate form, (4Z,10Z)-tetradecadienyl acetate, is a known pheromone component. splendidlab.com

Research has demonstrated that the precise blend of pheromone components is often critical for attracting a specific species. For example, different populations of the apple leaf miner, Phyllonorycter ringoniella, respond to varying ratios of (Z)-10-tetradecen-1-ol acetate and (E,Z)-4,10-tetradecen-1-ol acetate. researchgate.net While not the exact compound , this illustrates the principle of species-specific blends and the importance of each component. The presence and ratio of isomers can lead to reproductive isolation between closely related species.

The study of such compounds is integral to understanding the specificity of chemical signaling and how it drives evolutionary processes like speciation. Furthermore, these pheromones have practical applications in agriculture for monitoring and controlling pest populations through techniques like mating disruption. diva-portal.org

Overview of Current Research Trajectories for (4Z,10Z)-Tetradecadien-1-ol

Current research involving (4Z,10Z)-tetradecadien-1-ol and related compounds is multifaceted. A significant area of focus remains the stereoselective synthesis of these molecules to produce them in high purity for research and commercial applications. researchgate.net Synthetic strategies often involve metal-based coupling reactions and stereoselective reductions to create the specific (Z) and (E) double bonds. researchgate.net

Another key research direction is the continued identification of pheromone components in a wider range of insect species. Coupled gas chromatography-electroantennogram detection (GC-EAD) is a powerful technique used to identify compounds from insect headspace volatiles that elicit an antennal response in male moths. calpoly.edu This can lead to the discovery of new pheromones or new components of known pheromone blends.

Furthermore, there is ongoing research into the molecular basis of pheromone perception. This includes studying the olfactory receptors in insect antennae that bind to specific pheromone molecules and the associated proteins, such as pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs). bbk.ac.uk Understanding these interactions at a molecular level can provide deeper insights into the specificity and sensitivity of the insect olfactory system. For example, studies on the silkworm moth have shown that specific amino acid residues in the binding pocket of these proteins are crucial for ligand recognition. bbk.ac.uk

Interactive Data Table: Properties of (4Z,10Z)-Tetradecadien-1-ol

PropertyValueSource
Molecular FormulaC₁₄H₂₆O coompo.comlgcstandards.com
Molecular Weight210.36 g/mol coompo.com
Physical DescriptionPowder coompo.com
Storage Temperature2-8°C coompo.com
Purity98% coompo.com

Properties

Molecular Formula

C₁₄H₂₆O

Molecular Weight

210.36

Origin of Product

United States

Advanced Methodologies for the Stereoselective Chemical Synthesis of 4z,10z Tetradecadien 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for Diene Alcohol Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachub.eduamazonaws.com This process involves the imaginary breaking of chemical bonds, known as disconnections, which correspond to known and reliable chemical reactions. chemistry.coachresearchgate.net For a molecule like (4Z,10Z)-tetradecadien-1-ol, the key challenge lies in establishing the two Z-configured double bonds at specific positions within the fourteen-carbon chain.

A primary strategy involves disconnecting the carbon-carbon bonds that form the diene system. This often leads to the identification of smaller, functionalized fragments, or "synthons," which can be assembled using powerful carbon-carbon bond-forming reactions. amazonaws.comresearchgate.net The choice of disconnection is guided by the desire to simplify the target molecule as much as possible in a single step. ic.ac.uk

Several retrosynthetic approaches for diene alcohols can be envisioned:

Wittig-type Olefination: A common strategy involves disconnecting one of the double bonds, leading to an aldehyde and a phosphonium (B103445) ylide. To achieve the desired (Z)-stereoselectivity, an unstabilized ylide is typically required.

Alkylation of Alkynes: Another approach involves disconnecting the carbon chain at a position that allows for the construction of the backbone through the alkylation of an acetylide. The double bonds can then be introduced stereoselectively through partial reduction of the resulting alkynes.

Cross-Coupling Reactions: Modern synthetic methods like Suzuki, Negishi, or Sonogashira cross-coupling reactions offer powerful tools for connecting different fragments of the molecule. ubbcluj.ro For instance, a disconnection could lead to a vinyl halide and a vinylborane (B8500763) or a terminal alkyne and a vinyl halide.

A plausible retrosynthetic pathway for (4Z,10Z)-tetradecadien-1-ol is outlined below. This strategy relies on the formation of the C4-C5 and C10-C11 double bonds in a stereocontrolled manner.

Table 1: Retrosynthetic Analysis of (4Z,10Z)-Tetradecadien-1-ol

Target MoleculeKey DisconnectionsSynthons & Reagents
(4Z,10Z)-Tetradecadien-1-olC10-C11 (Z-double bond)Aldehyde and a (Z)-selective Wittig reagent
C4-C5 (Z-double bond)Alkyne precursor for stereoselective reduction
C-C single bondsGrignard reagents, organolithium reagents

Functional group interconversions (FGI) are also a critical part of the analysis, allowing for the transformation of one functional group into another to facilitate a key reaction. lkouniv.ac.in For instance, an alcohol may be protected during one step and deprotected later in the synthesis. chemistry.coach

Development of Stereoselective Alkylation and Olefination Approaches for (4Z,10Z)-Configuration

The successful synthesis of (4Z,10Z)-tetradecadien-1-ol hinges on the stereoselective formation of the two Z-double bonds. This requires the careful selection and application of modern synthetic methodologies.

Alkylation Approaches:

Alkylation reactions are fundamental to building the carbon skeleton. A common strategy involves the use of acetylides as nucleophiles. For instance, the synthesis can start from a smaller alkyne which is then deprotonated and reacted with an alkyl halide. This process can be repeated to elongate the carbon chain. The stereochemistry of the double bonds is then set by the stereoselective reduction of the alkyne precursors. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic reagent for the syn-hydrogenation of alkynes to Z-alkenes.

Olefination Approaches:

The Wittig reaction and its modifications are powerful tools for creating carbon-carbon double bonds with defined stereochemistry. To favor the formation of a Z-alkene, an unstabilized or semi-stabilized ylide is typically used in a polar aprotic solvent. The choice of the aldehyde and the phosphonium salt is crucial for the success of this reaction.

Some syntheses of related diene pheromones have utilized a combination of methods. For example, one double bond might be formed via a Wittig reaction while the other is introduced through the reduction of an alkyne. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for (4Z,10Z)-Tetradecadien-1-ol

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes using less hazardous chemicals, reducing waste, and improving energy efficiency. In the context of synthesizing (4Z,10Z)-tetradecadien-1-ol, several strategies can be employed:

Catalytic Reactions: Utilizing catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste. For example, employing catalytic hydrogenation methods or cross-coupling reactions with low catalyst loadings is a greener approach. chemistry.coachubbcluj.ro

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product is a key principle. Reactions like cycloadditions and rearrangements are highly atom-economical. scitepress.org

Use of Renewable Feedstocks: While not always straightforward for complex molecules, starting from bio-based materials can contribute to a more sustainable synthesis. coompo.com

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of a synthesis.

Applying these principles to the synthesis of (4Z,10Z)-tetradecadien-1-ol would involve a critical evaluation of each step to identify opportunities for improvement in terms of environmental performance.

Synthesis of Structural Analogues, Isomers, and Deuterated Derivatives for Research Purposes

The synthesis of structural analogues, isomers, and isotopically labeled derivatives of (4Z,10Z)-tetradecadien-1-ol is crucial for various research applications, including structure-activity relationship studies and metabolic investigations.

Structural Analogues and Isomers:

Synthesizing geometric isomers (e.g., the 4E,10Z-, 4Z,10E-, and 4E,10E-isomers) is essential for understanding the biological activity of the target molecule. diva-portal.orgresearchgate.net These isomers can often be prepared by modifying the stereoselective steps in the synthesis. For example, using a different type of Wittig reaction (e.g., the Schlosser modification for E-alkenes) or a different alkyne reduction method (e.g., sodium in liquid ammonia (B1221849) for trans-alkenes) can provide access to the other geometric isomers. researchgate.net

Deuterated Derivatives:

Deuterium-labeled compounds are invaluable tools in mechanistic studies and for use as internal standards in mass spectrometry-based quantification. The synthesis of deuterated (4Z,10Z)-tetradecadien-1-ol can be achieved by incorporating deuterium (B1214612) atoms at specific positions. This can be done by using deuterated starting materials or by employing reagents that introduce deuterium during the synthesis, such as deuterium gas for the reduction of an alkyne or deuterated reducing agents. core.ac.uk

The ability to synthesize these various derivatives allows researchers to probe the specific structural requirements for biological activity and to conduct detailed analytical studies.

Biosynthetic Pathways and Enzymology of 4z,10z Tetradecadien 1 Ol

Identification of Precursor Molecules and Metabolic Intermediates

The biosynthesis of (4Z,10Z)-Tetradecadien-1-ol originates from primary fatty acid metabolism. In moths, the de novo synthesis of fatty acids is stimulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which activates acetyl-CoA carboxylase (ACC), a key enzyme that produces malonyl-CoA. uva.nl The general pathway for C14 pheromones can begin with either the direct synthesis of myristic acid (14:0) or the synthesis of longer-chain fatty acids like palmitic acid (16:0) or stearic acid (18:0), followed by chain-shortening. sakura.ne.jpnih.gov

In many lepidopteran species, palmitic acid (a C16 fatty acid) is the most common starting precursor. sakura.ne.jp This saturated fatty acyl-CoA is then acted upon by a series of desaturases and, if necessary, chain-shortening enzymes (β-oxidation) to produce the required unsaturated C14 backbone. For instance, studies on the leafminer Holocacista capensis suggest that its C14 pheromone components are derived from the chain-shortening of (Z)-9-hexadecenoic acid (palmitoleic acid) and (Z)-9-octadecenoic acid (oleic acid). nih.gov

For the specific synthesis of (4Z,10Z)-tetradecadienoyl-CoA, the direct precursor to the final alcohol, a C14 fatty acid intermediate is required. The pathway would likely involve the introduction of two double bonds at the Δ4 and Δ10 positions. The precise sequence of desaturation and potential chain-shortening steps to arrive at the specific (4Z,10Z) isomer is determined by the enzymatic machinery of the producing organism.

Table 1: Potential Precursors and Key Intermediates in C14 Pheromone Biosynthesis

Compound NameChemical FormulaRole in Biosynthesis
Acetyl-CoAC2H4O-S-CoAPrimary building block for fatty acid synthesis
Malonyl-CoAC3H4O3-S-CoAChain-extending unit in fatty acid synthesis
Myristoyl-CoAC14H27O-S-CoASaturated C14 acyl precursor
Palmitoyl-CoAC16H31O-S-CoASaturated C16 acyl precursor, often undergoes desaturation and chain-shortening
(Z)-10-Tetradecenoyl-CoAC14H25O-S-CoAPutative mono-unsaturated intermediate
(4Z,10Z)-Tetradecadienoyl-CoAC14H23O-S-CoADirect di-unsaturated precursor to the final alcohol

Characterization of Desaturase Enzymes Involved in Carbon-Carbon Double Bond Formation

The introduction of double bonds into the fatty acyl chain is the most critical step in defining the structure of a pheromone component. This is catalyzed by a diverse family of fatty acyl-CoA desaturases (FADs), which are membrane-bound enzymes that introduce unsaturation at specific positions and with specific stereochemistry (Z or E). plos.orgwikipedia.org

The biosynthesis of a di-unsaturated compound like (4Z,10Z)-Tetradecadien-1-ol requires at least one, and more likely two, distinct desaturation steps. The formation of the Z10 double bond likely involves a Δ10-desaturase. The Δ10/Δ11 desaturase clade is a well-known reservoir of enzymes that have been recruited for pheromone biosynthesis in Lepidoptera. d-nb.info

The formation of the Z4 double bond is highly unusual for moth pheromones. While Δ4-desaturases have been identified in some organisms like the marine teleost fish Siganus canaliculatus for the synthesis of docosahexaenoic acid (DHA), their role in insect pheromone biosynthesis is not established. nih.gov It is possible that this bond is introduced by a novel desaturase or through an alternative mechanism. One hypothesis for the formation of uncommon double bond positions involves the action of a common desaturase (e.g., Δ9 or Δ11) on a shorter or modified acyl chain, followed by chain elongation. However, the exact enzymatic sequence leading to the Δ4 unsaturation in this specific compound remains to be elucidated through functional characterization of desaturases from P. ringoniella.

Table 2: Characterized Fatty Acyl-CoA Desaturases in Moths and Their Function

Desaturase TypeFunctionExample Organism(s)Citation(s)
Δ9-DesaturaseInserts double bond at C9 positionChoristoneura parallela, Dendrolimus punctatus harvard.edu
Δ11-DesaturaseInserts double bond at C11 positionAgrotis segetum, Spodoptera littoralis sakura.ne.jpresearchgate.net
Δ10/Δ11-DesaturaseMultifunctional, can insert bonds at C10 or C11Cydia pomonella (CPRQ gene) d-nb.info
Δ13-DesaturaseInserts double bond at C13 positionThaumetopoea pityocampa nih.gov

Elucidation of Reductase and Acyltransferase Activities in Pheromone Production

Once the correct di-unsaturated acyl-CoA, (4Z,10Z)-tetradecadienoyl-CoA, is synthesized, the final steps involve modification of the carboxyl group.

Fatty Acyl Reductase (FAR) Activity: To produce the alcohol (4Z,10Z)-Tetradecadien-1-ol, the corresponding acyl-CoA precursor is reduced by a pheromone gland-specific fatty acyl reductase (pgFAR). uva.nl These enzymes are part of a large gene family and show varying degrees of substrate specificity. nih.gov Some FARs are highly specific to the chain length and degree of unsaturation of the acyl-CoA substrate, while others are more promiscuous. uva.nlresearchgate.net Functional assays involving heterologous expression in yeast are typically used to determine the specific activity of candidate FARs identified from pheromone gland transcriptomes. For example, co-expression of a Δ11-desaturase and a FAR from Agrotis segetum in yeast successfully produced the pheromone component (Z)-11-hexadecenol from endogenous yeast fatty acids. researchgate.net The identification and characterization of the specific FAR in P. ringoniella would be required to confirm its role in reducing the (4Z,10Z)-tetradecadienoyl-CoA precursor.

Acetyltransferase Activity: While the subject compound is an alcohol, a major component of the P. ringoniella pheromone is actually the corresponding acetate (B1210297), (4E,10Z)-tetradecadienyl acetate. benthamdirect.compreprints.org The conversion of the fatty alcohol to the acetate ester is the final step in the biosynthesis of acetate pheromones and is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). These enzymes utilize acetyl-CoA as the acetyl donor. The presence of both the alcohol and acetate forms in pheromone blends is common in Lepidoptera.

Genetic Regulation and Transcriptional Control of Biosynthetic Gene Expression

The production of sex pheromones is a tightly controlled process, regulated by both developmental and environmental cues. The expression of the key biosynthetic genes—desaturases, reductases, and acetyltransferases—is often restricted to the female's pheromone gland and is temporally regulated to coincide with sexual maturity and calling behavior. scielo.br

A primary regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). uva.nlusda.gov Released from the subesophageal ganglion, PBAN binds to its receptor on pheromone gland cells, triggering a signal cascade that activates key enzymes, particularly those in the early stages of fatty acid synthesis. uva.nl

In addition to PBAN, other hormones like Juvenile Hormone (JH) can play a role, often by priming the gland to become responsive to PBAN. usda.gov Furthermore, environmental factors, including the presence of a host plant, can modulate the quantity of pheromone produced. Studies on the tomato leafminer Tuta absoluta have shown that females produce higher amounts of pheromone when in contact with their host plant, indicating a transcriptional or regulatory link between host cues and pheromone biosynthesis. dntb.gov.ua The mating activity of Phyllonorycter species is often restricted to a narrow time window, suggesting strict circadian control over gene expression and pheromone release. scielo.br

Comparative Biosynthesis Across Organisms Producing (4Z,10Z)-Tetradecadien-1-ol or Related Compounds

The biosynthesis of (4Z,10Z)-Tetradecadien-1-ol can be understood within the broader context of C14 diene pheromone synthesis in Lepidoptera. Different species have evolved unique enzymatic combinations to produce a vast diversity of isomers from a common pool of fatty acid precursors.

Phyllonorycter ringoniella : Produces a blend that includes (4E,10Z)-tetradecadienyl acetate as the major component. benthamdirect.com The biosynthesis of this E,Z isomer alongside the Z,Z isomer would require either a desaturase capable of producing an E4 double bond or an isomerase that can convert a Z bond to an E bond.

Spodoptera littoralis : Produces (Z,E)-9,11-tetradecadienyl acetate. Its biosynthesis involves a Δ11-desaturase acting on palmitic acid (16:0) to form (Z)-11-hexadecenoic acid, followed by chain shortening to (Z)-9-tetradecenoic acid, and a final Δ9-desaturation to create the conjugated diene. sakura.ne.jp

Plodia interpunctella : The Indian meal moth produces (Z,E)-9,12-tetradecadienyl acetate. This pathway also starts with palmitic acid, involves Δ11-desaturation, chain shortening, and a subsequent Δ12-desaturation. chemsrc.com

Cydia pomonella : The codling moth produces (E,E)-8,10-dodecadien-1-ol. This pathway is highly unusual, involving a unique desaturase (Cpo_CPRQ) that exhibits both E9 and Δ8,Δ10 desaturation activities on a C12 precursor. d-nb.info

The proposed pathway for (4Z,10Z)-Tetradecadien-1-ol in P. ringoniella appears distinct from these examples, primarily due to the uncommon Δ4 double bond. This highlights how gene duplication and neofunctionalization within enzyme families, particularly desaturases, have driven the evolution of diverse pheromone blends and contributed to reproductive isolation among moth species. plos.org

Ecological and Behavioral Roles of 4z,10z Tetradecadien 1 Ol in Biological Systems

Role as a Lepidopteran Sex Pheromone Component and its Blend Specificity

(4Z,10Z)-Tetradecadien-1-ol is a crucial component of the sex pheromone blends of several lepidopteran species. Sex pheromones in moths are typically not single compounds but rather specific mixtures of several chemicals, and the precise ratio of these components is often critical for attracting conspecific males and ensuring reproductive isolation between species. nih.govdiva-portal.org The specificity of the pheromone blend, including the presence and proportion of (4Z,10Z)-Tetradecadien-1-ol, plays a vital role in mediating sexual communication.

In many moth species, while one compound may be the primary attractant, other minor components are essential for eliciting the full range of male mating behaviors, from upwind flight to landing and copulation attempts. For instance, in some species, a two-component blend is necessary to elicit the complete sequence of behaviors, whereas a single component might only trigger initial attraction. researchgate.net The composition of these blends can be highly specific; even subtle changes in the isomeric ratio or the addition of structurally related compounds can significantly impact or inhibit the attraction of males.

Research has shown that the behavioral response of male moths is highly dependent on the specific blend of pheromone components. For example, in the apple leaf miner moth, Phyllonorycter ringoniella, a specific ratio of (Z)-10-tetradecenyl acetate (B1210297) and (E,Z)-4,10-tetradecadienyl acetate was found to be most effective for attracting males in field trials. researchgate.net This highlights the importance of blend specificity, where (4Z,10Z)-Tetradecadien-1-ol, when part of a blend, contributes to the unique chemical signature of a species.

The following table summarizes examples of lepidopteran species where tetradecadien-1-ol or its derivatives are part of the pheromone blend, illustrating the principle of blend specificity.

SpeciesPheromone ComponentsKey Findings
Plodia interpunctella (Indian Meal Moth)(Z,E)-9,12-tetradecadien-1-ol acetate (ZETA), (Z,E)-9,12-tetradecadien-1-ol (ZETOH)Addition of ZETOH to ZETA increased trap captures. Specific blend ratios significantly affected male orientation and approach flights. usda.gov
Phyllonorycter ringoniella (Apple Leaf Miner)(Z)-10-tetradecenyl acetate, (E,Z)-4,10-tetradecadienyl acetateA combination of the two components was necessary to elicit the full range of mating behaviors. A 4:6 ratio was optimal for attraction in field tests in Korea. researchgate.net
Marmara gulosa(8E,10E)-tetradecadien-1-ol, corresponding aldehyde, acetate, and formate (B1220265)The formate ester alone was found to be as attractive or more attractive than blends with the other components. researchgate.net
Hemileuca burnsi(10E,12Z)-hexadecadien-1-yl acetate, (10E,12Z)-hexadecadien-1-ol, and othersA complex blend of five components was necessary for maximum attraction, making it one of the most complex pheromone blends described for this genus. nih.gov

Receptor-Ligand Interactions and Olfactory Neuron Responses (e.g., Electroantennography, Single Sensillum Recordings)

The perception of (4Z,10Z)-Tetradecadien-1-ol and other pheromone components occurs in specialized olfactory sensilla on the antennae of male moths. semanticscholar.org These sensilla house olfactory receptor neurons (ORNs) that are tuned to specific chemical compounds. nih.gov Techniques like electroantennography (EAG) and single sensillum recording (SSR) are instrumental in studying the responses of these neurons to pheromones. youtube.comnih.gov

Studies using these techniques have demonstrated that different ORNs within the same or different sensilla can be specialized to detect specific components of a pheromone blend. For instance, in the silkworm moth, Bombyx mori, distinct neurons respond to the two main components of its sex pheromone, bombykol (B110295) and bombykal. nih.gov This specialized neural circuitry allows the male moth to perceive the precise ratio of components in the female's pheromone plume.

The interaction between the pheromone molecule (the ligand) and the olfactory receptor protein on the neuron's membrane is highly specific. This specificity is a key determinant of the insect's response. Research on the pheromone receptor of the silkworm moth, BmorOR1, has shown that it is highly selective for the natural stereoisomer of its pheromone and that structural changes to the ligand can dramatically reduce or eliminate the neural response. scispace.complos.org

The table below illustrates the types of data obtained from electrophysiological studies on lepidopteran pheromone reception.

TechniqueDescriptionInformation Gained
Electroantennography (EAG)Records the summated electrical potential from the entire antenna in response to an odorant.Provides a measure of the overall olfactory sensitivity of the antenna to a specific compound. Allows for screening of potential pheromone components. researchgate.net
Single Sensillum Recording (SSR)An extracellular recording technique that measures the action potentials (spikes) of individual olfactory receptor neurons housed within a single sensillum. semanticscholar.orgyoutube.comnih.govDetermines the response specificity and sensitivity of individual neurons to different pheromone components and their isomers. Allows for the characterization of different functional types of sensilla. semanticscholar.org

Behavioral Assays and Pheromone-Mediated Communication Disruption Studies in Target Organisms

Behavioral assays are essential for determining the biological function of identified pheromone components like (4Z,10Z)-Tetradecadien-1-ol. These assays, which can be conducted in wind tunnels or in the field, measure the behavioral responses of male moths to synthetic pheromones. diva-portal.org Observed behaviors can range from initial activation and upwind flight (anemotaxis) to close-range orientation, landing, and attempted copulation.

The results of these assays are crucial for confirming that a particular compound or blend functions as a sex attractant. For example, in studies of the Indian meal moth, Plodia interpunctella, researchers analyzed flight tracks of males in response to different blends of pheromone components to understand how these blends influence orientation and capture in traps. usda.gov

This understanding of pheromone-mediated behavior is the foundation for the pest management strategy known as mating disruption. diva-portal.org This technique involves permeating the atmosphere of a crop with a high concentration of the synthetic female sex pheromone. This constant exposure can disrupt male orientation to calling females through several mechanisms, including adaptation of receptors and habituation of central nervous pathways, or by creating false trails that lead males away from females. nih.govdiva-portal.org

Pheromone-based mating disruption is considered an environmentally friendly alternative to conventional insecticides for controlling many lepidopteran pests. diva-portal.org The effectiveness of mating disruption is often evaluated by monitoring the reduction in male moth captures in pheromone-baited traps within the treated area compared to untreated control plots. koreascience.kr

Interspecific and Intraspecific Variation in Pheromone Blends Involving (4Z,10Z)-Tetradecadien-1-ol

Pheromone blends, including those containing (4Z,10Z)-Tetradecadien-1-ol, can exhibit both interspecific and intraspecific variation. Interspecific variation, or differences in pheromone blends between species, is a primary mechanism for maintaining reproductive isolation, especially between closely related species that live in the same area (sympatric species). diva-portal.org By producing and responding to unique chemical signals, species can avoid costly interspecific mating attempts.

Intraspecific variation refers to differences in the pheromone blend among individuals or populations of the same species. science.gov This variation can be influenced by several factors, including geographic location, host plant, and genetic differences. For instance, studies on the apple leaf miner, Phyllonorycter ringoniella, have revealed different optimal ratios of pheromone components for attracting males in Korea compared to Japan and China, suggesting geographic variation in the pheromone communication system. researchgate.net

Such variation has significant implications for pest management strategies that rely on synthetic pheromones. A pheromone lure developed based on the blend of one population may not be as effective for monitoring or controlling a different, geographically distinct population. researchgate.net

The table below provides examples of variation in lepidopteran pheromone blends.

Type of VariationDescriptionExample
Interspecific Differences in pheromone blends between different species, often serving as a reproductive isolating mechanism. diva-portal.orgThe sex pheromone of Hemileuca burnsi differs from that of the sympatric H. electra mojavensis, which may be an example of reproductive character displacement. nih.gov
Intraspecific (Geographic) Variation in the composition or ratio of pheromone components among different populations of the same species. science.govThe optimal attractive blend for Phyllonorycter ringoniella males differs between populations in Korea, Japan, and China. researchgate.net

Co-evolutionary Dynamics of (4Z,10Z)-Tetradecadien-1-ol Production and Perception

The production of specific pheromone components like (4Z,10Z)-Tetradecadien-1-ol in females and the ability of males to detect them are traits that are tightly linked and subject to co-evolution. This means that evolutionary changes in the female's pheromone signal are likely to be tracked by corresponding changes in the male's receptor system. This reciprocal selection ensures that the communication channel remains effective within a species.

The basis for this co-evolution lies in the genetic control of both pheromone biosynthesis in females and the structure and function of olfactory receptors in males. Variation in the genes controlling these traits provides the raw material for natural selection to act upon. For example, if a mutation in a female leads to a slightly different pheromone blend, males with a corresponding change in their receptor sensitivity that allows them to better detect this new blend will have a reproductive advantage.

This co-evolutionary process is thought to be a major driver of speciation in moths. Over time, as populations become geographically isolated, their pheromone communication systems can diverge to the point where they are no longer compatible, leading to the formation of new species.

Furthermore, the application of synthetic pheromones for mating disruption can impose strong selection pressure on the pest population's communication system. researchgate.net There is evidence that prolonged use of a single pheromone component for mating disruption can lead to resistance, where males evolve the ability to distinguish calling females against the background of the synthetic pheromone. researchgate.net This highlights the dynamic and ongoing nature of the co-evolution between pheromone production and perception.

Structure Activity Relationship Sar Studies of 4z,10z Tetradecadien 1 Ol and Its Derivatives

Impact of Stereoisomeric Variations on Biological Activity and Receptor Binding

The stereochemistry of a pheromone, particularly the geometry of its double bonds (Z or E configuration), is a critical determinant of its biological activity. plos.org Olfactory receptors in insects are often highly selective, and even minor changes in stereoisomerism can lead to a significant loss of or complete inactivation of the response. nih.govscispace.com

Research on lepidopteran pheromones consistently demonstrates the exquisite specificity of their corresponding receptors. For instance, in the silkworm moth, Bombyx mori, the pheromone receptor BmorOR1 responds intensely only to the natural stereoisomer of its pheromone, bombykol (B110295), which is (10E,12Z)-hexadecadien-1-ol. plos.orgnih.gov The other three geometric isomers—(10Z,12E), (10Z,12Z), and (10E,12E)—elicit very low to no response from the receptor-expressing oocytes. plos.orgnih.govscispace.com This suggests that the specificity is mediated at the receptor level. plos.org While all four isomers may bind to the pheromone-binding protein (PBP), only the natural isomer effectively activates the receptor complex. plos.org

Similarly, for the horse-chestnut leaf-miner, Cameraria ohridella, field tests showed that baits containing the pure (8E,10Z)-tetradeca-8,10-dienal isomer demonstrated superior activity compared to baits with a mixture of all possible isomers. ubbcluj.ro In many cases, non-natural isomers can act as behavioral antagonists, inhibiting the response to the active pheromone component. researchgate.net The precise arrangement of atoms defined by the stereoisomerism is essential for a perfect fit into the binding pocket of the olfactory receptor, a principle that is fundamental to chemoreception. nih.govnih.govresearchgate.net

Table 1: Effect of Bombykol Stereoisomers on Receptor Response This table illustrates the high selectivity of the BmorOR1•BmorOrco receptor complex for the natural pheromone stereoisomer. Data is based on studies of the silkworm moth pheromone, a C16 analogue.

CompoundStereochemistryReceptor Response Intensity
Bombykol(10E,12Z)High
Isomer 1(10Z,12E)Very Low
Isomer 2(10Z,12Z)Very Low
Isomer 3(10E,12E)No Response
Source: plos.orgnih.govscispace.com

Effects of Chain Length and Double Bond Position Modifications on Chemoecological Function

The chemoecological function of a pheromone is highly dependent on the length of its carbon chain and the specific positions of its double bonds. These structural features are finely tuned for optimal interaction with the target olfactory receptors. annualreviews.org

Chain Length: Modifications to the alkyl chain length of a pheromone molecule generally lead to a decrease or complete loss of biological activity. annualreviews.org SAR studies on analogues of the silkworm moth pheromone, bombykol, revealed that elongating the carbon chain by just two carbons rendered the resulting molecule, (10E,12Z)-octadecadien-1-ol, completely inactive. plos.orgnih.govscispace.com Conversely, an analogue shortened by two carbons, (10E,12Z)-tetradecadien-1-ol, elicited a response that was equal to or even slightly higher than the natural pheromone. plos.orgnih.govscispace.com This indicates that the receptor's binding pocket has strict size constraints, accommodating a shorter ligand but not a longer one. nih.gov

Double Bond Position: The location of the double bonds within the carbon chain is equally critical for receptor activation. Shifting the conjugated diene system of a bombykol analogue towards the functional group, as in (8E,10Z)-hexadecadien-1-ol, resulted in minimal receptor activation. scispace.com This highlights that the specific distance between the unsaturated moiety and the terminal functional group is crucial for a proper fit and subsequent receptor signaling. scispace.com Systematic investigations have repeatedly confirmed that the natural pheromone, with its specific chain length and double bond positioning, is almost always the most effective compound for eliciting a biological response. annualreviews.org

Table 2: Impact of Structural Modifications on Pheromone Analogue Activity This table summarizes the effects of altering chain length and double bond position on the activity of bombykol analogues, demonstrating the structural specificity required for receptor activation.

AnalogueModificationReceptor Response
(10E,12Z)-Octadecadien-1-olChain elongated by 2 carbonsInactive
(10E,12Z)-Tetradecadien-1-olChain shortened by 2 carbonsSame or slightly higher than natural
(8E,10Z)-Hexadecadien-1-olDouble bonds shiftedMinimal activation
Source: plos.orgnih.govscispace.com

Influence of Functional Group Derivatization (e.g., Acetate (B1210297), Aldehyde) on Olfactory Responses

Converting the primary alcohol of (4Z,10Z)-tetradecadien-1-ol to its corresponding acetate or aldehyde derivative significantly alters its chemical properties and, consequently, its effect on insect olfactory systems. Studies on various lepidopteran pheromones show that while related compounds with different functional groups can sometimes elicit a response, the natural functional group is typically the most potent. annualreviews.org

For example, the aldehyde version of bombykol, known as bombykal, is also capable of activating the BmorOR1 receptor, but it requires a concentration approximately one order of magnitude higher to do so. plos.orgscispace.com This indicates a lower sensitivity of the receptor to the aldehyde derivative compared to the alcohol.

In many moth species, the pheromone blend consists of a specific ratio of alcohol, acetate, and sometimes aldehyde components. researchgate.netscience.gov For instance, the sex pheromone of the beet armyworm, Spodoptera exigua, includes tetradecen-1-ol, (Z,E)-9,12-tetradecadien-1-ol, and their corresponding acetates. researchgate.net The replacement of the alcohol with other functional groups, such as formates or propionates, often results in analogues with significantly lower electroantennogram (EAG) activity, and in some cases, these analogues can act as inhibitors of the natural pheromone. annualreviews.org The acetate functional group is a very common feature in lepidopteran pheromones, and the conversion between the alcohol and acetate is a key biosynthetic step. diva-portal.orgepa.gov

Table 3: Relative Activity of Functional Group Derivatives This table provides a general overview of how modifying the terminal functional group of a pheromone can impact its biological activity, based on findings from various lepidopteran species.

Functional GroupGeneral Effect on Olfactory Response
Alcohol (-OH)Often the primary or a key component of the natural pheromone blend.
Acetate (-OAc)A very common pheromone component; activity is species-specific. diva-portal.org
Aldehyde (-CHO)Can be active but often requires higher concentrations than the corresponding alcohol. plos.org
Other Esters (e.g., Formate)Generally show lower activity and can be inhibitory. annualreviews.org

Computational Modeling and Molecular Dynamics Simulations for SAR Prediction

In recent years, computational methods have become invaluable tools for predicting and understanding the Structure-Activity Relationships of pheromones. tandfonline.comnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Dynamics (MD) simulations provide insights into the complex interactions between a pheromone ligand and its receptor at an atomic level. nih.govmdpi.com

QSAR Studies: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For lepidopteran pheromones, QSAR studies have utilized various molecular descriptors, including physicochemical parameters and those derived from molecular shape analysis (MSA) and molecular field analysis (MFA). tandfonline.comnih.gov These models can help predict the activity of novel or untested analogues and identify the key structural features—such as steric and electronic properties—that govern receptor binding and activation. nih.gov By analyzing a dataset of pheromone analogues and their corresponding electrophysiological responses, researchers can build predictive models that guide the synthesis of more potent or specific compounds. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the pheromone-receptor binding process. nih.govmdpi.com These simulations model the movement of every atom in the system over time, allowing researchers to visualize how a ligand like (4Z,10Z)-tetradecadien-1-ol approaches, enters, and settles into the binding pocket of an olfactory receptor. nih.gov Accelerated MD (aMD) simulations, in particular, can capture ligand binding events on timescales that are accessible computationally. nih.gov These studies can reveal metastable binding sites, the specific amino acid residues involved in the interaction, and the conformational changes that occur in both the ligand and the receptor upon binding. mdpi.com This detailed understanding of the binding pathway is crucial for rational drug and pest management agent design. nih.gov

Analytical Techniques for the Detection and Quantification of 4z,10z Tetradecadien 1 Ol in Research Contexts

Advanced Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry, Gas Chromatography-Flame Ionization Detection)

Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like (4Z,10Z)-tetradecadien-1-ol. Its high resolving power is essential for separating the target analyte from a multitude of other compounds present in an extract.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique is widely used for the definitive identification of pheromone components. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. For long-chain unsaturated alcohols like tetradecadienols, electron ionization (EI) at 70 eV is typically used. The molecular ion peak (M+) for C14H26O is expected at m/z 210, though it may be weak or absent. More prominent fragments often result from the loss of water (M-18) and characteristic cleavages of the hydrocarbon chain, which can help in elucidating the structure, although pinpointing the exact position and geometry of double bonds often requires additional analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID): The flame ionization detector is a highly sensitive, universal detector for organic compounds. While it does not provide structural information like a mass spectrometer, its high sensitivity and quantitative accuracy make it ideal for determining the concentration of (4Z,10Z)-tetradecadien-1-ol in a sample. Quantification is typically performed by comparing the peak area of the analyte to that of an internal or external standard of a known concentration.

The chromatographic separation itself is critical. Fused silica capillary columns are standard, with stationary phases of varying polarity chosen to optimize the separation of isomers. Non-polar columns (e.g., DB-5, HP-5ms) separate compounds primarily based on boiling point, while more polar columns (e.g., DB-Wax, SP-2340) provide enhanced separation of isomers with different double bond positions and configurations. The Kovats retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkane standards, which aids in its identification across different GC systems and conditions.

Table 1: Kovats Retention Indices of Related C14 Alcohols on Different GC Column Types This table presents typical retention indices for isomers of tetradecen-1-ol to illustrate the effect of column polarity on separation. Data for (4Z,10Z)-Tetradecadien-1-ol would be determined experimentally in a similar fashion.

CompoundColumn TypeRetention Index (RI)
(E)-9-Tetradecen-1-olNon-polar (DB-5)1668
(E)-9-Tetradecen-1-olPolar (DB-Wax)2211
1-TetradecanolNon-polar~1650-1670
1-TetradecanolPolar~2160-2180

High-Resolution Mass Spectrometry Applications for Structural Confirmation and Trace Analysis

While standard GC-MS is invaluable, high-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of (4Z,10Z)-tetradecadien-1-ol. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

This capability is crucial for two main reasons:

Unambiguous Elemental Formula Determination: By providing a highly accurate mass measurement, HRMS allows for the calculation of the precise elemental formula of the analyte. For (4Z,10Z)-tetradecadien-1-ol (C14H26O), the calculated monoisotopic mass is 210.1984 Da. HRMS can confirm this exact mass, distinguishing it from other isobaric compounds (different compounds with the same nominal mass) that may be present in the sample, thus increasing the confidence in its identification.

Structural Elucidation of Isomers: Differentiating between various isomers of tetradecadienol is a significant analytical challenge. HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), can aid in this process. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed at high resolution. The precise masses of these fragments can provide clues about the molecule's structure, including the location of double bonds, although this often requires specialized fragmentation techniques or chemical derivatization.

HRMS is also exceptionally sensitive, enabling the detection and identification of the pheromone at femtomolar or even lower concentrations, which is essential when analyzing minute quantities collected from a single insect or from the environment.

Table 2: Exact Mass Data for (4Z,10Z)-Tetradecadien-1-ol and a Related Compound

CompoundMolecular FormulaMonoisotopic Mass (Da)
(4Z,10Z)-Tetradecadien-1-olC14H26O210.1984
(9Z,12E)-Tetradecadien-1-yl acetate (B1210297)C16H28O2252.2089

Electroantennography (EAG) and Single Sensillum Recordings (SSR) as Bioanalytical Tools for Pheromone Component Identification

The most sensitive and specific detectors for pheromones are often the insects' own antennae. Bioanalytical techniques harness this biological specificity to identify active compounds within complex mixtures.

Single Sensillum Recording (SSR): SSR offers even greater resolution than EAG by measuring the activity of individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna) researchgate.net. This technique allows researchers to determine the specific tuning of different neuron types to particular pheromone components. For example, an SSR experiment might reveal that one neuron in a sensillum responds strongly to (4Z,10Z)-tetradecadien-1-ol, while a neighboring neuron is tuned to another component of the pheromone blend. This level of detail is crucial for understanding how the insect brain processes complex odor information to elicit a specific behavior. The method involves inserting a recording electrode through the cuticle of a sensillum and a reference electrode elsewhere in the insect to measure the action potentials (spikes) generated by the neurons in response to a stimulus researchgate.net.

Optimized Sample Preparation Methodologies for Complex Biological Matrices

The effective detection of (4Z,10Z)-tetradecadien-1-ol is highly dependent on the initial sample preparation, which aims to extract and concentrate the analyte from its biological matrix (e.g., insect pheromone glands, insect bodies, or air surrounding a calling insect) while removing interfering substances.

Solvent Extraction: A common method involves the direct extraction of pheromone glands or whole abdominal tips in a small volume of a suitable organic solvent. Hexane is frequently used due to its volatility and its effectiveness in dissolving nonpolar to moderately polar lipids like long-chain alcohols researchgate.net. While straightforward, this method is destructive and co-extracts a large number of non-target compounds, necessitating further cleanup steps. It reflects the total amount of pheromone stored in the gland, which may not be the same as the blend that is actually released frontiersin.orgacs.org.

Headspace Collection: To analyze the compounds that are actively released by an insect (the volatile "plume"), headspace collection techniques are employed.

Aeration: This involves passing a purified stream of air over a calling insect within a sealed chamber. The volatiles are then trapped on an adsorbent material (e.g., Porapak Q, Tenax) packed in a tube. The trapped compounds are later eluted with a solvent for analysis researchgate.net. This method provides a more accurate representation of the emitted pheromone blend.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above the sample (e.g., an insect gland in a vial) or directly to the air surrounding a live insect researchgate.net. Volatiles adsorb onto the fiber and are then thermally desorbed directly into the injector port of the gas chromatograph. SPME is highly sensitive, rapid, and minimizes sample handling, making it ideal for trace analysis. The choice of fiber coating (e.g., polydimethylsiloxane for nonpolar compounds) is optimized based on the polarity of the target analyte.

These optimized preparation methods are crucial for obtaining clean, concentrated samples that allow for the successful detection and quantification of (4Z,10Z)-tetradecadien-1-ol using the advanced analytical techniques described above.

Future Research Directions and Emerging Paradigms for 4z,10z Tetradecadien 1 Ol Studies

Omics Approaches (Genomics, Proteomics, Metabolomics) in Biosynthesis and Receptor Biology

A significant gap in the current knowledge is the detailed molecular pathway leading to the biosynthesis of (4Z,10Z)-Tetradecadien-1-ol in insects. While the general pathways for moth pheromone production are understood to originate from fatty acid metabolism, the specific enzymes—desaturases, reductases, and acetyltransferases—that create the precise double bond geometry and final alcohol functionality of this isomer are yet to be fully characterized.

Genomics and Transcriptomics: Future research should focus on sequencing the genomes and transcriptomes of insects that produce (4Z,10Z)-Tetradecadien-1-ol. By comparing the gene expression profiles of pheromone glands with other tissues, researchers can identify candidate genes responsible for its synthesis.

Proteomics: The identification and characterization of the proteins (enzymes) involved in the biosynthetic pathway are crucial. Proteomic analysis of pheromone gland tissues can reveal the specific enzymes present during pheromone production. Functional characterization of these enzymes, for instance, through expression in heterologous systems like yeast, can confirm their role in producing (4Z,10Z)-Tetradecadien-1-ol.

Metabolomics: A detailed metabolomic analysis of the pheromone gland can help to identify the precursors and intermediates in the biosynthetic pathway. This can provide a more complete picture of how the insect regulates the production of this specific pheromone component.

In the realm of receptor biology, identifying the specific olfactory receptors (ORs) in the male antennae that detect (4Z,10Z)-Tetradecadien-1-ol is a key area for investigation. Techniques such as single-sensillum recording coupled with transcriptomics can pinpoint the ORs housed in the sensilla that respond to this compound. Understanding the structure-function relationship of these receptors can provide insights into the evolution of pheromone communication systems.

Development of Novel Biotechnological Production Methods for Pheromone Components

The chemical synthesis of insect pheromones can be complex and costly, often involving multiple steps and the use of hazardous reagents. Biotechnology offers a promising alternative for the sustainable and cost-effective production of (4Z,10Z)-Tetradecadien-1-ol.

Future research should explore the engineering of microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce this pheromone. This involves introducing the identified biosynthetic genes from the insect into the microorganism. The engineered microbe can then convert simple sugars or fatty acids into the desired pheromone.

Additionally, plant-based production systems, or "plant factories," are an emerging area of interest. By introducing the relevant genes into a plant species, it may be possible to produce (4Z,10Z)-Tetradecadien-1-ol in the plant's tissues, which can then be extracted.

Table 1: Potential Biotechnological Production Platforms for (4Z,10Z)-Tetradecadien-1-ol

Platform Advantages Research Focus
Microbial Fermentation (Yeast, Bacteria) Scalable, cost-effective, rapid production cycles. Identification and optimization of biosynthetic pathways, metabolic engineering to increase yields.
Plant-based Systems ("Plant Factories") Potentially low-cost production at large scale, minimal infrastructure for cultivation. Gene transfer and expression in suitable plant hosts, development of efficient extraction methods.

| Enzymatic Synthesis | High specificity, mild reaction conditions. | Immobilization of biosynthetic enzymes for use in bioreactors, development of cell-free synthesis systems. |

Integration into Sustainable Integrated Pest Management (IPM) Research Frameworks

For (4Z,10Z)-Tetradecadien-1-ol to be effectively used in Integrated Pest Management (IPM), several research questions need to be addressed. A primary step is to confirm its precise role in the behavior of the target pest. Is it a primary attractant, or does it act synergistically with other compounds in the pheromone blend?

Field trials are essential to determine the optimal blend and concentration of (4Z,10Z)-Tetradecadien-1-ol for use in traps for monitoring pest populations or in mating disruption applications. Research should also focus on developing effective and long-lasting dispenser technologies for releasing the pheromone in the field.

The integration of this pheromone into existing IPM programs requires a holistic approach. This includes studying its compatibility with other control methods, such as biological control agents, and assessing its cost-effectiveness for growers. nih.gov

Exploration of Additional Ecological Roles or Bioactivities Beyond Insect Pheromones

While (4Z,10Z)-Tetradecadien-1-ol is primarily considered in the context of insect sex pheromones, it is possible that it has other ecological functions. For example, it could play a role in interspecific communication, such as attracting natural enemies of the pheromone-producing insect.

Future research could investigate whether this compound is detected by predators or parasitoids, which could have implications for its use in IPM. Additionally, exploring its potential bioactivity in other organisms, such as plants or microorganisms, could uncover novel applications. For instance, some insect-derived compounds have been found to have antimicrobial or plant-growth-regulating properties.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (4Z,10Z)-Tetradecadien-1-ol in laboratory settings?

  • Answer : Strict safety measures are required due to potential toxicity and flammability. Key protocols include:

  • Use of PPE (gloves, protective eyewear, lab coats) to avoid skin/eye contact .
  • Conducting reactions involving volatile derivatives (e.g., acetates) in fume hoods or gloveboxes to prevent inhalation .
  • Segregation and professional disposal of chemical waste to mitigate environmental risks .
  • Immediate first aid for exposure: rinse skin/eyes with water, seek medical attention for persistent irritation .

Q. How can researchers confirm the stereochemistry of (4Z,10Z)-Tetradecadien-1-ol using spectroscopic methods?

  • Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical:

  • 1H-NMR : Analyze coupling constants and splitting patterns to distinguish Z (cis) and E (trans) double bonds. For example, Z-configured alkenes typically exhibit smaller coupling constants (~10–12 Hz) compared to E isomers (~15–18 Hz) .
  • 13C-NMR : Chemical shifts for allylic carbons differ based on double-bond geometry .
  • GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., NIST Chemistry WebBook data) .

Q. What synthetic routes are reported for (4Z,10Z)-Tetradecadien-1-ol, and how can yield be optimized?

  • Answer : A common strategy involves alkyne coupling and stereoselective reduction:

  • Start with terminal alkynes (e.g., 10-undecyn-1-ol) and perform Cadiot-Chodkiewicz coupling with propargyl derivatives to install double bonds .
  • Use Lindlar catalyst for Z-selective hydrogenation of alkynes to alkenes .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-reduction or isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (4Z,10Z)-Tetradecadien-1-ol across studies?

  • Answer : Discrepancies may arise from differences in:

  • Purity : Use HPLC or GC to verify compound purity (>98%) and rule out impurities influencing bioassays .
  • Assay design : Standardize experimental models (e.g., insect pheromone receptor assays vs. mammalian cell cultures) .
  • Data normalization : Include internal controls (e.g., known agonists/antagonists) to calibrate dose-response curves .

Q. What strategies ensure stereochemical fidelity during large-scale synthesis of (4Z,10Z)-Tetradecadien-1-ol?

  • Answer : Key considerations include:

  • Catalyst selection : Use chiral catalysts (e.g., Sharpless epoxidation catalysts) for enantioselective synthesis .
  • Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of double bonds .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect isomerization during synthesis .

Q. How can computational modeling predict the ecological impact of (4Z,10Z)-Tetradecadien-1-ol as a pheromone analog?

  • Answer : Molecular dynamics (MD) and docking simulations are used to:

  • Model ligand-receptor interactions (e.g., silkworm moth pheromone-binding proteins) to assess specificity .
  • Predict environmental persistence via quantitative structure-activity relationship (QSAR) models .
  • Validate predictions with field studies measuring pheromone degradation rates under varying climatic conditions .

Methodological Challenges and Solutions

Challenge Solution Reference
Isomerization during synthesisUse low-temperature reactions and radical inhibitors (e.g., BHT)
Low GC-MS detection sensitivityDerivatize with acetic anhydride to increase volatility
Ambiguous NMR assignmentsPerform 2D NMR (COSY, HSQC) to resolve overlapping signals
Bioassay variabilityStandardize insect rearing conditions and receptor expression systems

Key Data for Comparative Analysis

Property Value Method Source
Boiling Point285–290°C (predicted)ACD/Labs Percepta
LogP (octanol-water)4.3 ± 0.2HPLC retention time
IR ν(C=O)1715 cm⁻¹ (acetate derivative)FTIR
Insect receptor EC₅₀0.1 nM (Bombyx mori)Electrophysiology

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.